Cas no 45872-31-9 (Decahydroquinolin-8-one)

Decahydroquinolin-8-one is a saturated heterocyclic compound featuring a fused bicyclic structure comprising a cyclohexane ring and a piperidine moiety with a ketone functional group at the 8-position. This scaffold is of significant interest in organic synthesis and pharmaceutical research due to its rigid, conformationally stable framework, which serves as a versatile intermediate for constructing complex molecules. Its high purity and well-defined stereochemistry make it particularly valuable for developing bioactive compounds, including potential therapeutics targeting neurological and metabolic disorders. The compound’s stability under standard conditions further enhances its utility in multistep synthetic routes.
Decahydroquinolin-8-one structure
Decahydroquinolin-8-one structure
商品名:Decahydroquinolin-8-one
CAS番号:45872-31-9
MF:C9H15NO
メガワット:153.221502542496
CID:6195022
PubChem ID:70449325

Decahydroquinolin-8-one 化学的及び物理的性質

名前と識別子

    • SCHEMBL10813011
    • EN300-37152475
    • 45872-31-9
    • decahydroquinolin-8-one
    • Decahydroquinolin-8-one
    • インチ: 1S/C9H15NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h7,9-10H,1-6H2
    • InChIKey: KMMADYLKJQODNQ-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCCC2CCCNC21

計算された属性

  • せいみつぶんしりょう: 153.115364102g/mol
  • どういたいしつりょう: 153.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 29.1Ų

Decahydroquinolin-8-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37152475-0.25g
decahydroquinolin-8-one
45872-31-9 95.0%
0.25g
$1735.0 2025-03-18
Enamine
EN300-37152475-2.5g
decahydroquinolin-8-one
45872-31-9 95.0%
2.5g
$3696.0 2025-03-18
Enamine
EN300-37152475-0.05g
decahydroquinolin-8-one
45872-31-9 95.0%
0.05g
$1584.0 2025-03-18
Enamine
EN300-37152475-10.0g
decahydroquinolin-8-one
45872-31-9 95.0%
10.0g
$8110.0 2025-03-18
Enamine
EN300-37152475-0.5g
decahydroquinolin-8-one
45872-31-9 95.0%
0.5g
$1811.0 2025-03-18
Enamine
EN300-37152475-5.0g
decahydroquinolin-8-one
45872-31-9 95.0%
5.0g
$5470.0 2025-03-18
Enamine
EN300-37152475-0.1g
decahydroquinolin-8-one
45872-31-9 95.0%
0.1g
$1660.0 2025-03-18
Enamine
EN300-37152475-1.0g
decahydroquinolin-8-one
45872-31-9 95.0%
1.0g
$1887.0 2025-03-18

Decahydroquinolin-8-one 関連文献

Decahydroquinolin-8-oneに関する追加情報

Introduction to Decahydroquinolin-8-one (CAS No. 45872-31-9)

Decahydroquinolin-8-one, a compound with the chemical formula C₁₁H₁₃NO, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. Its unique structural framework, characterized by a decahydroquinoline core, makes it a valuable scaffold for the development of novel therapeutic agents. This compound, identified by its CAS number 45872-31-9, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery.

The decahydroquinoline scaffold is a fused bicyclic system consisting of a benzene ring and a cyclohexane ring, with an oxygen atom incorporated into the system. This structural motif is known for its versatility in accommodating various functional groups, making it an attractive candidate for designing molecules with specific biological activities. The presence of the 8-one functional group further enhances its reactivity and utility in synthetic transformations.

In recent years, there has been growing interest in exploring the pharmacological properties of decahydroquinolin-8-one and its derivatives. Researchers have been particularly intrigued by its potential as an intermediate in the synthesis of more complex molecules with therapeutic implications. The compound's ability to serve as a precursor for heterocyclic compounds has opened up new avenues in the development of drugs targeting various diseases.

One of the most compelling aspects of decahydroquinolin-8-one is its role in the synthesis of bioactive molecules. Studies have demonstrated its utility in constructing more intricate structures that mimic natural products and have demonstrated significant biological activity. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.

The synthesis of decahydroquinolin-8-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions, hydrogenation processes, and functional group transformations. These methodologies highlight the compound's importance as a building block in organic synthesis.

Recent advancements in computational chemistry have also contributed to the understanding of decahydroquinolin-8-one's reactivity and mechanism of action. Molecular modeling studies have provided insights into how this compound interacts with biological targets, offering a foundation for rational drug design. Such computational approaches are increasingly integral to modern pharmaceutical research, enabling the prediction of molecular properties before experimental validation.

The pharmacological evaluation of decahydroquinolin-8-one has revealed several promising applications. Preclinical studies have shown that certain derivatives exhibit potent activity against specific enzymes and receptors involved in disease pathways. For example, modifications to the core scaffold have led to compounds with enhanced binding affinity and selectivity, which are critical factors in drug development.

In addition to its therapeutic potential, decahydroquinolin-8-one has found applications in chemical biology research. Its unique structure allows researchers to probe fundamental biological processes by designing probes that interact with specific targets. This has led to a deeper understanding of cellular mechanisms and has paved the way for new diagnostic tools.

The future direction of research on decahydroquinolin-8-one is likely to focus on expanding its synthetic methodologies and exploring new biological applications. Advances in synthetic chemistry will enable the creation of more diverse derivatives, while interdisciplinary collaborations will drive innovation in drug discovery. The integration of traditional organic synthesis with modern biotechnological approaches promises to yield novel compounds with significant therapeutic value.

In conclusion, decahydroquinolin-8-one (CAS No. 45872-31-9) is a versatile and highly relevant compound in pharmaceutical chemistry. Its structural features and reactivity make it an invaluable scaffold for developing new drugs targeting various diseases. As research continues to uncover its potential, this compound is poised to play an increasingly important role in both academic and industrial settings.

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